3-Phenylthiazolidine-2,4-dione
Description
Overview of Thiazolidine-2,4-dione Scaffold in Medicinal Chemistry
The TZD scaffold is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets, leading to a variety of pharmacological effects. nih.govresearchgate.netnih.gov This has made it a focal point for the development of new therapeutic agents.
A pharmacophore is the essential part of a molecule that is responsible for its biological activity. The TZD moiety is a versatile pharmacophore, demonstrating a broad spectrum of activities, including antidiabetic, anticancer, antimicrobial, and anti-inflammatory properties. juniperpublishers.comresearchgate.netnih.gov Its ability to interact with various biological targets is a key reason for its prominence in medicinal chemistry. juniperpublishers.comresearchgate.net The carbonyl groups at the 2 and 4 positions are crucial for its activity. juniperpublishers.com
The diverse biological functions of the TZD ring have spurred ongoing research into designing and synthesizing novel compounds based on this scaffold. juniperpublishers.com
The journey of thiazolidinediones in drug discovery began with the development of "glitazones" for the treatment of type 2 diabetes mellitus in the late 1990s. wikipedia.orgdiabetesjournals.org The first of these, ciglitazone, laid the groundwork for this class of drugs. nih.gov Subsequently, drugs like troglitazone, pioglitazone, and rosiglitazone (B1679542) were developed and saw clinical use. nih.govwikipedia.orgdiabetesjournals.org However, some of these early generation glitazones were withdrawn from the market due to safety concerns, such as liver toxicity. nih.govdiabetesjournals.org Despite these setbacks, the therapeutic potential of the TZD scaffold continued to drive research, leading to the development of newer and safer derivatives. nih.gov
Rationale for Focusing on 3-Phenylthiazolidine-2,4-dione
The specific focus on this compound stems from the critical role that substitutions at the N3 position play in determining the biological activity of TZD derivatives.
Research has consistently shown that modifications at the N3 position of the thiazolidine-2,4-dione ring significantly influence the resulting compound's pharmacological profile. mdpi.comjuniperpublishers.com The introduction of different substituents at this position can modulate the potency and selectivity of the molecule for its biological target. researchgate.net For instance, the presence of a phenyl group at the N3 position has been a key feature in many TZD derivatives exhibiting promising therapeutic activities. researchgate.net
The this compound scaffold and its derivatives are the subject of extensive current research due to their wide-ranging therapeutic potential. bohrium.comnih.gov Studies have explored their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comresearchgate.netbohrium.com For example, certain 3-phenyl TZD derivatives have shown potent activity against various cancer cell lines. acs.orgsphinxsai.com Furthermore, the synthesis of novel 3-phenyl TZD analogs continues to be an active area of investigation for developing new drugs to combat various diseases. researchgate.netepa.gov
Interactive Data Table: Biological Activities of this compound Derivatives
| Derivative | Biological Activity | Key Findings | Reference |
| 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones | Antibacterial, Antifungal | Compounds 3e and 3i were most effective against S. aureus and B. subtilis. Several compounds showed significant inhibition against A. flavus and A. niger. | researchgate.net |
| (E)-5-(4-(4-oxo-3-phenylthiazolidin-2-yl)benzylidene)thiazolidine-2,4-dione | Antimicrobial, Antioxidant, Anticancer | Exhibited moderate to promising activity against selected microbial strains and mild anticancer potential. | nih.gov |
| Phenylpiperazine-thiazolidine-2,4-dione hybrids | MAO inhibitors | Hybrids 4a and 4c were potent hMAO-A inhibitors, and compound 4g was a potent inhibitor of MAO-B. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGPITKQSNYMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277902 | |
| Record name | 3-Phenyl-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010-53-3 | |
| Record name | 2,3-thiazolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENYL-2,4-THIAZOLIDINEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies for 3 Phenylthiazolidine 2,4 Dione and Its Derivatives
Core Scaffold Synthesis of 3-Phenylthiazolidine-2,4-dione
The construction of the this compound core can be achieved through several synthetic pathways. These methods often involve the formation of the thiazolidine (B150603) ring through cyclization reactions, utilizing various starting materials and reaction conditions.
A notable method for the synthesis of the this compound scaffold involves the reaction of phenyl isothiocyanate with diethyl acetylenedicarboxylate. This reaction proceeds in ethanol (B145695) and leads to the formation of the thiazolidinedione core. The reaction between phenyl isothiocyanate and compounds possessing a highly electrophilic α-carbon atom, such as benzylic acid, can also lead to the formation of 3,5,5-triphenyl-2,4-thiazolidinedione through addition to the thione group, followed by ketonization and cyclization in the presence of an acid catalyst. researchgate.net
Further research has explored the thermal cyclization of substituted 2-benzylidene-N-phenylhydrazinecarbothioamide with dimethylacetylenedicarboxylate in ethanol to yield (Z)-methyl 2-((Z)-2-((E)-(substituted-benzylidene)hydrazono)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate. researchgate.net
Cyclocondensation reactions are a cornerstone in the synthesis of the thiazolidine-2,4-dione ring. A common approach involves the reaction of thiourea (B124793) with chloroacetic acid. rsc.orgmdpi.com This method provides a straightforward route to the core thiazolidine-2,4-dione structure, which can then be further modified. For instance, the synthesis of 5-arylidene-2,4-thiazolidinedione derivatives has been achieved using urea (B33335) as a catalyst in a solvent-free medium, with yields ranging from 45% to 99%. scielo.br
Microwave-assisted synthesis has also been employed, where thiourea and 2-chloroacetic acid are irradiated under reflux in the presence of hydrochloric acid and water to produce thiazolidine-2,4-dione. farmaciajournal.com The versatility of cyclocondensation is further demonstrated by the one-pot, four-component condensation and cyclization of various benzaldehydes and hydrazine (B178648) with α-haloketones and allyl isothiocyanate, catalyzed by triethylamine (B128534) in refluxing methanol. nih.gov
| Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |
| Thiourea, Chloroacetic Acid | Concentrated HCl | Thiazolidine-2,4-dione | - | nih.gov |
| Thiourea, Chloroacetic Acid | - | Thiazolidine-2,4-dione | - | mdpi.com |
| Thiourea, 2-Chloroacetic Acid | 36.5% Hydrochloric Acid, Water (Microwave) | Thiazolidine-2,4-dione | - | farmaciajournal.com |
| Aromatic Aldehydes, Thiazolidine-2,4-dione | Urea (Solvent-free) | 5-Arylidene-thiazolidine-2,4-dione derivatives | 45-99 | scielo.br |
Chloroacetic acid is a key reagent in several synthetic strategies for forming the thiazolidine-2,4-dione ring. One of the earliest described methods involves the cyclization of monochloroacetic acid and thiourea in an aqueous medium. scielo.br This reaction can also be carried out by refluxing thiourea and chloroacetic acid or bromoacetic acid in concentrated HCl in the presence of glacial acetic acid for 12-24 hours. ekb.eg
In a multi-step synthesis, 2-chloroacetic acid is first reacted with thiourea in the presence of concentrated HCl to obtain thiazolidine-2,4-dione (TZD). This intermediate is then used to synthesize more complex derivatives. nih.gov For example, 2-cyano-2-(4-oxo-thiazolidin-2-ylidene)-acetamides have been prepared by the reaction of 2-cyano-3-mercapto-3-phenylaminoacrylamides with chloroacetic acid. fabad.org.tr
Derivatization Strategies at the C5 Position
The C5 position of the this compound ring is a common site for derivatization, allowing for the introduction of diverse functionalities and the modulation of biological activity. The active methylene (B1212753) group at this position is particularly amenable to condensation reactions.
The Knoevenagel condensation is a widely utilized and efficient method for introducing a C5-ylidene moiety onto the thiazolidine-2,4-dione ring. wikipedia.org This reaction involves the condensation of the active methylene group at the C5 position with an aldehyde or a ketone, typically in the presence of a basic catalyst. wikipedia.org
A variety of aldehydes and ketones can be employed in the Knoevenagel condensation with this compound to generate a diverse library of C5-ylidene derivatives. The reaction is often catalyzed by weak bases like piperidine (B6355638) or carried out in the presence of anhydrous sodium acetate (B1210297) in benzene (B151609) or acetic acid. researchgate.netresearchgate.net The reactivity in these condensations can vary, with aromatic aldehydes generally providing higher yields than aliphatic aldehydes or ketones. nih.gov
Eco-friendly approaches have also been developed, such as using baker's yeast as a catalyst in ethanol or employing polyethylene (B3416737) glycol-300 as a recyclable solvent. researchgate.netresearchgate.netrsc.org These methods offer advantages in terms of reduced environmental impact and simpler isolation procedures.
| Aldehyde/Ketone | Catalyst/Solvent | Product | Yield (%) | Reference |
| Aromatic Aldehydes | Piperidine | 5-Arylidene-2,4-thiazolidinediones | - | researchgate.net |
| Aromatic Aldehydes | Baker's Yeast/Ethanol | 5-Arylidene-2,4-thiazolidinediones | - | rsc.org |
| Aromatic Aldehydes | Polyethylene glycol-300 | 5-Arylidene-2,4-thiazolidinediones | High | researchgate.net |
| 2-Methoxybenzaldehyde | Piperidine/Ethanol | (Z)-5-(2-Methoxybenzylidene)thiazolidine-2,4-dione | - | wikipedia.org |
| Thiophene-2-carbaldehyde | - | 5-(Thiophen-2-ylmethylene)thiazolidine-2,4-dione | - | rsc.org |
| Furan-2-carbaldehyde | - | 5-(Furan-2-ylmethylene)thiazolidine-2,4-dione | - | rsc.org |
Knoevenagel Condensation for C5-Ylidene Formation
Role of Catalysts and Solvent Systems in Knoevenagel Reactions
The Knoevenagel condensation is a fundamental reaction for creating C-C bonds, particularly for synthesizing 5-arylidene derivatives of thiazolidine-2,4-dione. sciensage.info The choice of catalyst and solvent system is critical, profoundly influencing reaction rates, yields, and environmental impact. scielo.brnih.gov
A variety of catalysts have been employed, ranging from traditional weak bases to more advanced and greener alternatives. scielo.brderpharmachemica.com
Homogeneous Base Catalysts : Piperidine is a classic and effective catalyst for this condensation, often used in solvents like ethanol. sphinxsai.comresearchgate.net Morpholine (B109124) has also been utilized, demonstrating good to moderate yields in the synthesis of 3-m-tolyl-5-arylidene-2,4-thiazolidinediones. plos.org
Organocatalysts : Urea has been successfully used as a catalyst in solvent-free conditions, representing a greener and more economical choice. scielo.br
Ionic Liquids (ILs) : Basic ionic liquids, such as 1-benzyl-3-methylimidazolium (B1249132) hydroxide (B78521) ([bnmim]OH), have proven to be efficient catalysts, especially under grinding or solvent-free conditions. derpharmachemica.com ILs offer advantages like reusability and mild reaction conditions. derpharmachemica.com
Heterogeneous Catalysts : Solid catalysts like alumina (B75360) (Al2O3) and nanocrystalline ZnO have also been documented for Knoevenagel condensations, facilitating easier product isolation and catalyst recycling. derpharmachemica.comrasayanjournal.co.in
Solvent selection is equally crucial, with a significant trend moving towards greener options. nih.gov
Conventional Solvents : Ethanol is a commonly used solvent, providing a suitable medium for the dissolution of reactants and catalysts like piperidine. sphinxsai.comnih.gov
Green Solvents : Water is an environmentally benign solvent that has been used with catalysts such as 3-aminopropylated silica. sciensage.info Deep Eutectic Solvents (DESs), particularly those based on choline (B1196258) chloride, have emerged as highly effective green media, acting as both solvent and catalyst. nih.govfrontiersin.org In one study, a DES of choline chloride and N-methylurea was identified as the optimal medium for synthesizing a series of 19 thiazolidinedione derivatives. nih.gov
Solvent-Free Conditions : Conducting reactions without a solvent, often with grinding or microwave assistance, is a key principle of green chemistry. scielo.brrasayanjournal.co.in This approach minimizes waste and can lead to shorter reaction times and higher yields. scielo.br
The synergy between the catalyst and solvent system is key to optimizing the Knoevenagel condensation for thiazolidine-2,4-dione derivatives, balancing reaction efficiency with ecological considerations. sciensage.infonih.gov
Synthesis of 5-Arylidene Derivatives
The synthesis of 5-arylidene derivatives is predominantly achieved through the Knoevenagel condensation of a thiazolidine-2,4-dione nucleus with various aromatic aldehydes. scielo.brnih.gov This reaction involves the active methylene group at the C5 position of the thiazolidine ring. scielo.brplos.org The process is versatile, allowing for the introduction of a wide array of substituted aryl groups at the 5-position, which significantly influences the biological profile of the resulting molecule. nih.govnih.gov
The general method involves reacting thiazolidine-2,4-dione or an N3-substituted analogue (like this compound) with an aldehyde in the presence of a catalyst. plos.orgnih.gov For instance, 5-arylidene-thiazolidine-2,4-dione derivatives have been synthesized by condensing thiazolidine-2,4-dione with different aldehydes using piperidine as a catalyst in ethanol. nih.gov Another approach reported the synthesis of 3-m-tolyl-5-arylidene-2,4-thiazolidinediones using morpholine as the catalyst. plos.org Yields for these reactions are typically moderate to good, ranging from 45% to over 90%, depending on the specific reactants and conditions. scielo.brplos.org
Below is a table summarizing the synthesis of various 5-arylidene derivatives.
| Derivative Name | Aldehyde Used | Catalyst | Solvent/Condition | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-(3-Methoxy-4-hydroxy-arylidene)-thiazolidine-2,4-dione | 3-Methoxy-4-hydroxybenzaldehyde | Piperidine | Ethanol | 70 | nih.gov |
| 5-(3-Chloro-arylidene)-thiazolidine-2,4-dione | 3-Chlorobenzaldehyde | Piperidine | Ethanol | 54 | nih.gov |
| 5-(2-Methoxybenzylidene)-3-m-tolyl thiazolidine-2,4-dione | 2-Methoxybenzaldehyde | Morpholine | Not Specified | 84 | plos.org |
| 5-(3-Hydroxybenzylidene)-3-m-tolyl thiazolidine-2,4-dione | 3-Hydroxybenzaldehyde | Morpholine | Not Specified | 54 | plos.org |
| 5-(4-nitrobenzylidene)-thiazolidine-2,4-dione | 4-Nitrobenzaldehyde | Urea | Solvent-free | 99 | scielo.br |
| 5-(2-pyridinylbenzylidene) thiazolidine-2,4-dione | 2-Pyridinecarboxaldehyde | Not Specified | Not Specified | Not Specified | semanticscholar.org |
Formation of Pyrazole-Thiazolidine-2,4-dione Conjugates
Molecular hybridization, which combines two or more pharmacophores, is a prominent strategy in drug design. The conjugation of pyrazole (B372694) and thiazolidine-2,4-dione moieties has yielded compounds with significant biological potential. nih.govnih.govpharmacyjournal.info The primary synthetic route to these conjugates is the Knoevenagel condensation between a substituted 1-phenyl-1H-pyrazole-4-carbaldehyde and a thiazolidine-2,4-dione ring. sphinxsai.comnih.govnih.gov
The synthesis is typically a multi-step process. For example, a series of 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones was prepared by reacting various 3-(aryl)-1-phenyl-1H-pyrazole-4-carbaldehydes with this compound. sphinxsai.com The condensation is generally catalyzed by a weak base like piperidine in an alcohol solvent. sphinxsai.com
In another example, a pyrazole-tethered thiazolidine-2,4-dione derivative was synthesized through the Knoevenagel condensation of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(2,4-dioxothiazolidin-3-yl)propanenitrile. tandfonline.com This highlights the versatility of the starting materials that can be used to create these complex hybrid molecules.
The table below details examples of synthesized pyrazole-thiazolidine-2,4-dione conjugates.
| Starting Thiazolidinedione | Starting Pyrazole Aldehyde | Catalyst | Solvent | Resulting Conjugate Type | Reference |
|---|---|---|---|---|---|
| Thiazolidine-2,4-dione | 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | Piperidine | Ethanol | 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones | sphinxsai.com |
| This compound | 3-(aryl)-1-phenyl-1H-pyrazole-4-carbaldehydes | Piperidine | Ethanol | 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones | sphinxsai.com |
| 3-(2,4-dioxothiazolidin-3-yl)propanenitrile | 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Not Specified | Not Specified | Pyrazole-tethered thiazolidine-2,4-dione derivative | tandfonline.com |
| Thiazolidine-2,4-dione | 3-(substituted phenyl)-1-phenyl-1H-pyrazole-4-carbaldehydes | Not Specified | Not Specified | 5-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones | researchgate.net |
Derivatization Strategies at the N3 Position
Modification at the N3 position of the thiazolidine-2,4-dione ring is a key strategy for diversifying the chemical space and tuning the properties of these compounds. researchgate.net This position is readily substituted using various synthetic protocols.
N-Substitution with Aromatic and Heterocyclic Moieties
Another strategy involves the synthesis of quinoline-thiazolidine-2,4-dione-pyrazole conjugates through multi-step pathways that include N-alkynylation followed by cyclocondensation. researchgate.net Mannich reactions have also been employed to introduce amine-substituted methyl groups at the N3 position, using reagents like paraformaldehyde and a secondary amine. scirp.org These advanced methods allow for the creation of complex molecules with precisely placed functional groups.
Synthesis of N-Phenyl-Substituted Thiazolidine-2,4-dione Analogues
The parent compound, this compound, and its analogues with substitutions on the phenyl ring are of significant interest. A common and straightforward method for their synthesis involves the reaction between a primary amine (e.g., a substituted aniline) and chloroacetic acid, followed by cyclization. sharif.edu
A more direct approach involves the reaction of a substituted phenylthiourea (B91264) with chloroacetic acid in the presence of an acid catalyst like hydrochloric acid. plos.org For instance, 3-(m-tolyl)thiazolidine-2,4-dione was synthesized by reacting m-tolyl thiourea with chloroacetic acid. plos.org An alternative efficient method describes the synthesis of a wide range of 3-substituted thiazolidine-2,4-diones, including the 3-phenyl analogue, from dithiocarbamate (B8719985) salts and methyl 2-bromoacetate in water. sharif.edu This method is noted for being economical and practical, proceeding under neutral conditions with a simple work-up procedure. sharif.edu
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact. nih.govnih.gov These approaches focus on reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. nih.gov
Key green strategies include:
Microwave-Assisted Synthesis : Microwave irradiation has been used to accelerate reactions, such as the one-pot synthesis of 2-(substituted phenyl)-3-phenylthiazolidin-4-ones, significantly reducing reaction times from hours to minutes. rasayanjournal.co.infarmaciajournal.com
Ultrasound-Assisted Synthesis : Sonication is another energy-efficient technique used to promote reactions. It has been applied in the N-allylation of thiazolidine-2,4-dione in an aqueous sodium hydroxide solution. pharmacyjournal.info
Solvent-Free Reactions : Performing reactions without a solvent, often under grinding or heating, is a highly effective green method. scielo.br The Knoevenagel condensation has been successfully carried out under solvent-free conditions using urea as a catalyst, offering high yields and simplified purification. scielo.br
Use of Green Catalysts and Solvents : As discussed previously, the use of non-toxic, reusable catalysts like ionic liquids and solid-phase catalysts (e.g., alumina) is a significant green approach. derpharmachemica.comrasayanjournal.co.in Furthermore, replacing volatile organic solvents with water or Deep Eutectic Solvents (DES) is a major focus. nih.govfrontiersin.org DESs are particularly promising as they are often biodegradable, non-toxic, and can function as both the solvent and catalyst, streamlining the reaction process. nih.gov
These green methodologies not only make the synthesis of thiazolidine-2,4-diones more sustainable but also often provide benefits such as higher yields, easier product isolation, and improved atom economy. derpharmachemica.comnih.gov
Atom Economy and Cleaner Reaction Profiles
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comjocpr.com The goal is to design syntheses that maximize this incorporation, thereby reducing the generation of waste. jocpr.comskpharmteco.com Methodologies with high atom economy are inherently cleaner and more sustainable. primescholars.com
Modern synthetic approaches for thiazolidinone derivatives have embraced this principle through various innovative techniques. One-pot, multicomponent reactions (MCRs) are particularly noteworthy as they combine multiple reaction steps into a single procedure, often leading to excellent yields, high purity, and enhanced atom economy. nih.gov For instance, the one-pot condensation of an amine, an aldehyde, and thioglycolic acid is a common and efficient route to thiazolidin-4-ones. nih.gov
Solvent-free synthesis is another significant advancement that contributes to cleaner reaction profiles. researchgate.net By eliminating the need for solvents, these methods reduce chemical waste, operational hazards, and environmental pollution. nih.govscielo.br The use of ammonium (B1175870) persulfate (APS) as a catalyst under solvent-free conditions for the cyclocondensation reaction of substituted anilines, benzaldehyde, and thioglycolic acid exemplifies a method with benefits of an economical catalyst, high yield, and high atom economy. nih.gov Similarly, the use of urea as a non-toxic catalyst in solvent-free Knoevenagel condensation reactions for the synthesis of 5-arylidene-thiazolidine-2,4-diones is considered a chemically clean alternative. scielo.br
Microwave irradiation has also been employed as a green technique, often in conjunction with solvent-free conditions, to accelerate reaction rates and improve yields. nih.gov The use of task-specific ionic liquids under ultrasound irradiation further provides a clean and efficient procedure for synthesizing pharmacologically important thiazolidine derivatives. nih.gov These methods often result in excellent yields without the formation of toxic waste or by-products. nih.gov
The following table summarizes various synthetic methods for thiazolidinone derivatives that emphasize atom economy and cleaner reaction profiles.
| Catalyst/Method | Reactants | Conditions | Key Advantages | Yield |
| Ammonium Persulfate (APS) | Substituted aniline, benzaldehyde, thioglycolic acid | Solvent-free, 90 °C | Economical catalyst, high atom economy, high yield. nih.gov | 84% nih.gov |
| Urea | Thiazolidine-2,4-dione, aromatic aldehydes | Solvent-free | Non-toxic catalyst, chemically clean procedure. scielo.br | 45-99% scielo.br |
| [Et3NH][HSO4] | Aniline, aromatic aldehyde, thioglycolic acid | One-pot, multicomponent reaction | Environmentally efficient, high purity. nih.gov | High (80%) nih.gov |
| β-cyclodextrin-SO3H | 2-chloroquinoline-3-carbaldehydes, anilines, thioglycolic acid | Solvent-free | Greener pathway, low toxicity, easy product isolation. nih.govrroij.com | 98% rroij.com |
| [TMG][Lac] (Ionic Liquid) | Aldehydes, 2,4-thiazolidinedione (B21345) | Ultrasound irradiation, 80°C | Biodegradable catalyst, environmentally benign. nih.gov | Excellent nih.gov |
| Fe3O4/SiO2/Salen/Mn/IL MNPs | Aldehyde, amine, thioglycolic acid | Solvent-free, ambient temp. | High atom economy, synthetic efficiency. nih.gov | Good to Excellent nih.gov |
Catalyst Recovery in Synthetic Procedures
A crucial aspect of sustainable synthesis is the ability to recover and reuse catalysts, which reduces both cost and chemical waste. The development of heterogeneous catalysts has been central to achieving this goal in the synthesis of this compound and its derivatives. These catalysts exist in a different phase from the reaction mixture, allowing for simple separation, typically by filtration or, in the case of magnetic nanoparticles, by using an external magnet. nih.gov
Several types of reusable catalysts have proven effective:
Magnetic Nanoparticles: Catalysts based on an iron oxide (Fe₃O₄) core are particularly advantageous due to their easy separation from the reaction mixture with a magnet. nih.gov One such catalyst, Fe₃O₄/SiO₂/Salen/Mn/IL MNPs, was reused for up to six cycles without a significant loss of its catalytic activity. nih.gov
Polymer-Based Catalysts: Solid acid catalysts, such as the biopolymer-based β-cyclodextrin-SO₃H, have been shown to be reusable without significant deactivation. nih.gov Amberlite IR-120H resin is another example of a greener, reusable catalyst employed in microwave-assisted, solvent-free syntheses. nih.gov
Ionic Liquids: Certain ionic liquids, such as [Et₃NH][HSO₄] and 1,1,3,3-tetramethylguanidine (B143053) lactate (B86563) ([TMG][Lac]), have been used as recyclable catalysts. nih.govnih.gov The ionic liquid [Et₃NH][HSO₄] was successfully reused five times, maintaining high yields. nih.gov
Inorganic Nanoparticles: Nano-CdZr₄(PO₄)₆ has been utilized as a robust and reusable catalyst for preparing bis-thiazolidinones with low catalyst loading. researchgate.net Similarly, palladium nanoparticles have been used in solvent-free reactions and could be recovered and reused four times without a significant drop in activity. researchgate.net
The table below details various catalysts used in the synthesis of thiazolidinone derivatives, highlighting their reusability.
| Catalyst | Type | Separation Method | Reusability |
| Fe₃O₄/SiO₂/Salen/Mn/IL MNPs | Heterogeneous Magnetic Nanoparticle | External Magnet | Up to 6 runs without significant loss of activity. nih.gov |
| [Et₃NH][HSO₄] | Ionic Liquid | Not specified | Reused up to 5 times with high yields (80%). nih.gov |
| β-cyclodextrin-SO₃H | Heterogeneous Biopolymer | Filtration | Reusable without vital changes. nih.gov |
| Amberlite IR-120H resin | Polymer Resin | Filtration | Described as a greener and reusable catalyst. nih.gov |
| Ionic liquid-coated magnetic carbon nanotubes | Heterogeneous Magnetic Nanoparticle | Not specified | Retained almost all activity after several cycles. researchgate.net |
| Nano-CdZr₄(PO₄)₆ | Inorganic Nanoparticle | Filtration | Described as a reusable and robust catalyst. researchgate.net |
| Palladium Nanoparticles | Metal Nanoparticle | Not specified | Recovered and reused four times without significant loss of activity. researchgate.net |
| [TMG][Lac] | Task-Specific Ionic Liquid | Not specified | Easily recovered and recycled. nih.gov |
Molecular Mechanisms of Action of 3 Phenylthiazolidine 2,4 Dione Analogues
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation
Thiazolidinediones (TZDs), including 3-phenylthiazolidine-2,4-dione analogues, are well-recognized for their interaction with PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. mdpi.comresearchgate.net Activation of PPARγ by these synthetic ligands can lead to significant changes in gene expression, ultimately influencing cellular differentiation, insulin (B600854) sensitivity, and inflammatory responses. mdpi.comresearchgate.net
Ligand Binding and Receptor Activation
The primary mechanism by which this compound analogues exert their effects on metabolic pathways is through direct binding to the PPARγ receptor. mdpi.comdntb.gov.ua These compounds act as agonists, meaning they bind to and activate the receptor. nih.gov The thiazolidine-2,4-dione ring is a crucial pharmacophore for this interaction. dntb.gov.uaresearchgate.net
Upon entering the cell, these analogues access the nucleus and bind to the ligand-binding domain (LBD) of PPARγ. This binding event induces a conformational change in the receptor protein. This altered conformation facilitates the dissociation of corepressor molecules and the recruitment of coactivator proteins. researchgate.net The formation of this ligand-receptor-coactivator complex is the initial and critical step in the activation of PPARγ-mediated gene transcription. mdpi.com
Molecular docking studies have provided insights into the specific interactions between TZD analogues and the PPARγ LBD. For instance, certain derivatives form hydrogen bonds with key amino acid residues such as HIS 449, TYR 473, HIS 323, and SER 289, which are crucial for stabilizing the ligand within the binding pocket and promoting receptor activation. researchgate.net
Transactivation and Trans-repression Mechanisms
Once activated, the PPARγ-ligand complex heterodimerizes with another nuclear receptor, the retinoid X receptor (RXR). mdpi.comresearchgate.net This PPARγ-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. mdpi.comnih.gov This process, known as transactivation , initiates the transcription of genes involved in glucose and lipid metabolism. mdpi.com For example, the activation of these genes in adipose tissue leads to increased lipid uptake and storage of triglycerides, which can help improve insulin sensitivity by reducing lipid accumulation in other tissues like skeletal muscle and the liver. mdpi.com
In addition to transactivation, PPARγ can also regulate gene expression through a mechanism called trans-repression . This process does not involve direct binding to DNA. Instead, the activated PPARγ-RXR complex interacts with and inhibits the activity of other transcription factors, such as nuclear factor kappa B (NF-κB), which are key regulators of inflammatory responses. mdpi.com By repressing the activity of pro-inflammatory transcription factors, PPARγ agonists can reduce the expression of inflammatory mediators like cytokines, contributing to their anti-inflammatory effects. mdpi.comnih.gov This trans-repression mechanism is an important aspect of the therapeutic effects of TZD analogues beyond their direct metabolic actions. mdpi.com
Antimicrobial Mechanisms
In addition to their metabolic and anti-inflammatory roles, this compound analogues have demonstrated significant antimicrobial activity. researchgate.netnih.gov Their ability to inhibit the growth of various pathogenic bacteria is attributed to a distinct mechanism of action that targets a fundamental process in bacterial survival: cell wall biosynthesis. researchgate.netnih.gov
Inhibition of Cytoplasmic Mur Ligases in Bacterial Cell Wall Synthesis
The primary antimicrobial target of many thiazolidinedione derivatives is a family of enzymes known as Mur ligases. researchgate.netnih.gov These enzymes are essential for the cytoplasmic steps of peptidoglycan biosynthesis, a process that creates the rigid cell wall necessary for bacterial integrity and survival. nih.gov Mur ligases (MurC, MurD, MurE, and MurF) are ATP-dependent enzymes that sequentially add amino acid residues to the UDP-N-acetylmuramic acid (UNAM) precursor, forming the pentapeptide side chain of the peptidoglycan building block. nih.govmdpi.com
Thiazolidinedione-based inhibitors have been designed to mimic the natural substrates of these enzymes, particularly D-glutamic acid. nih.gov By binding to the active site of Mur ligases, these compounds act as competitive inhibitors, preventing the natural substrate from binding and thereby halting the peptidoglycan synthesis pathway. nih.gov The inhibition of these crucial enzymes weakens the bacterial cell wall, leading to cell lysis and death. The d-Glu moiety and the thiazolidine-2,4-dione ring of these inhibitors are key for forming hydrogen bonds within the active site of enzymes like E. coli MurD. nih.gov
Mechanisms Against Gram-Positive and Gram-Negative Bacteria
The effectiveness of this compound analogues as antimicrobial agents can differ between Gram-positive and Gram-negative bacteria, largely due to differences in their cell wall structure. researchgate.netnih.gov
Gram-positive bacteria , such as Staphylococcus aureus and Bacillus subtilis, have a thick, exposed layer of peptidoglycan, making them generally more susceptible to inhibitors of cell wall synthesis. researchgate.netnih.gov Several studies have reported that thiazolidinedione derivatives exhibit significant activity against a range of Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA). nih.govnih.gov For instance, some compounds have shown promising minimum inhibitory concentration (MIC) values against these bacteria. researchgate.net
Gram-negative bacteria , such as Escherichia coli and Pseudomonas aeruginosa, possess an outer membrane that acts as an additional barrier, restricting the entry of many antimicrobial compounds. nih.gov This often results in lower susceptibility to drugs targeting intracellular processes. Consequently, many thiazolidine-2,4-dione derivatives show weaker or no activity against Gram-negative bacteria. researchgate.netnih.gov However, some research has focused on designing analogues that can overcome this barrier. For example, specific compounds have been developed that show inhibitory activity against Mur ligases from E. coli. nih.gov
The following table provides a summary of the antimicrobial activity of selected thiazolidinedione derivatives against various bacterial strains:
| Compound/Analogue | Target Organism | Type | Reported Activity (MIC) |
| Compound 9 (rhodanine counterpart) | S. aureus | Gram-positive | 8 µg/mL nih.gov |
| Compound 9 (rhodanine counterpart) | MRSA | Gram-positive | 8 µg/mL nih.gov |
| Compound 10 (thiazolidine-2,4-dione) | E. coli MurD | - | IC₅₀ = 36 µM nih.gov |
| Compound 10 (thiazolidine-2,4-dione) | S. aureus MurD | - | IC₅₀ = 100 µM nih.gov |
| Compound 3g | S. aureus | Gram-positive | 16 µg/ml researchgate.net |
| Compound 3g | B. subtilis | Gram-positive | 32 µg/ml researchgate.net |
| Compound H5 | S. aureus | Gram-positive | MIC = 13.2 µM nih.gov |
| Compound H18 | B. subtilis | Gram-positive | MIC = 7.8 µM nih.gov |
| Compound H18 | S. typhi | Gram-negative | MIC = 7.8 µM nih.gov |
| Compound H15 | E. coli | Gram-negative | MIC = 15.2 µM nih.gov |
Anticancer Mechanisms
Analogues of this compound have emerged as a significant class of compounds in cancer research, demonstrating a variety of mechanisms to thwart cancer progression. nih.gov These compounds are known to suppress the growth of several cancer cell lines, including those of the breast, colon, and prostate, both in laboratory settings and in living organisms. nih.gov
A primary anticancer strategy of these analogues is the induction of apoptosis, or programmed cell death, in malignant cells. This is often achieved through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which in turn can trigger the release of cytochrome C from the mitochondria, initiating a cascade of events leading to apoptosis. researchgate.net Certain derivatives, such as 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetic acid, have shown that the presence of electron-donating groups on the phenyl ring enhances apoptotic activity. ekb.eg
Furthermore, some analogues function as dual inhibitors of critical signaling pathways. For instance, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione has been identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling cascades, both of which are crucial for cell survival and proliferation. nih.govnih.gov By blocking these pathways, the compound effectively induces apoptosis in cancer cells. nih.govnih.gov
Analogues of this compound are potent inhibitors of cancer cell proliferation, often by inducing cell cycle arrest at specific checkpoints. researchgate.net Activation of PPARγ by these compounds can lead to the arrest of tumor growth. researchgate.net
For example, a specific derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, has been shown to arrest human leukemia U937 cells in the G0/G1 phase of the cell cycle. nih.govsphinxsai.com Another set of analogues, when tested on U937 cells, caused cell cycle arrest at the S-phase. nih.govsphinxsai.com In studies involving MCF-7 breast cancer cells, a novel 2,4-dioxothiazolidine derivative induced cell cycle arrest at the S phase. nih.govresearchgate.net This halting of the cell cycle prevents cancer cells from dividing and multiplying.
The antiproliferative activity of these compounds is often linked to the inhibition of signaling pathways. The Raf/MEK/ERK and PI3K/Akt pathways, when inhibited, not only induce apoptosis but also block cell proliferation. nih.gov
In addition to inducing apoptosis and cell cycle arrest, this compound analogues can also influence cell differentiation. The activation of PPARγ is a key mechanism through which these compounds can promote the differentiation of cancer cells. researchgate.net This process can lead to the cancer cells reverting to a more normal, less aggressive state. The ability of these compounds to affect cell differentiation has been noted as a promising aspect of their anticancer potential. researchgate.net
The anticancer effects of this compound analogues are also mediated by the inhibition of specific enzymes that are crucial for cancer cell growth and survival.
One such class of enzymes is the Receptor Tyrosine Kinases (RTKs) . These enzymes play a vital role in cell signaling pathways that control cell growth and division. A novel series of 4-thiazolidinone (B1220212) derivatives demonstrated inhibitory activity against several RTKs, including c-met kinase, Ron, c-Kit, KDR, HER-2, IGF-1R, ALK, EGFR, and AXL. nih.gov For instance, one compound showed significant inhibition of c-met kinase and Ron with IC50 values of 0.015 µM and 0.0029 µM, respectively. nih.gov Another key target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , an enzyme critical for angiogenesis (the formation of new blood vessels that tumors need to grow). Several 2,4-dioxothiazolidine derivatives have been developed as potent VEGFR-2 inhibitors. nih.govresearchgate.netmdpi.com One particularly effective compound demonstrated an IC50 value of 0.079 μM against VEGFR-2. nih.govresearchgate.net
Other key enzymes inhibited by these analogues include:
Carbonic Anhydrase IX (CA IX): This enzyme is often overexpressed in cancer cells and contributes to the acidic tumor microenvironment. A 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamide (B165840) analogue was found to be a potent inhibitor of CA IX with a Ki of 2.2 nM. nih.gov
Cell Division Cycle 25 (CDC25) Phosphatases: These enzymes are essential for cell cycle progression. A series of 2-(thienothiazolylimino)-1,3-thiazolidin-4-one analogues showed inhibitory activity against CDC25A, with one compound having an IC50 value of 6.2 µM. nih.gov
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle. Certain synthesized analogues have shown inhibitory activity against CDK2. nih.gov
Histone Deacetylases (HDACs): HDACs are involved in the regulation of gene expression. Some 5-(naphtha-2-ylidene)thiazolidine-2,4-dione derivatives have been designed to dually target PPARγ and HDACs, with several compounds showing inhibitory activity against HDAC4. mdpi.com
PIM Kinase: This is a family of serine/threonine kinases involved in cell survival and proliferation. A series of thiazolidin-4-one derivatives were identified as excellent pan-PIM inhibitors, with one compound showing a PIM kinase inhibition IC50 of 2.2 µM. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B): This enzyme is involved in multiple signaling pathways. 5-(bromobenzylidene)thiazolidine-2,4-dione derivatives have demonstrated moderate inhibitory activity against PTP1B. mdpi.com
The anticancer activity of this compound analogues has been demonstrated against a wide array of human cancer cell lines.
For instance, one series of 5-(4-alkylbenzyledene)-thiazolidine-2,4-dione derivatives was found to be active against 60 different human cancer cell lines. researchgate.net Notably, one compound from this series showed particular efficacy against leukemia SR, colon cancer COLO 205, CNS cancer SF-539, non-small cell lung cancer NCI-H522, melanoma SK-MEL-2, ovarian cancer OVCAR-3, renal cancer RXF 393, prostate cancer PC-3, and breast cancer MDA-MB-468 cell lines, with GI50 values ranging from 1.11 µM to 2.04 µM. researchgate.net
Other research has highlighted the effectiveness of these analogues against specific cancer types:
Breast Cancer: Derivatives have shown significant cytotoxic effects against MCF-7 and MDA-MB-231 cell lines. nih.govmdpi.com
Leukemia: Analogues have demonstrated antiproliferative activity against human leukemia U937 cells and have been tested against MV4-11 and K562 cell lines. sphinxsai.comnih.gov
Prostate Cancer: Compounds have been effective against DU-145 and PC-3 cell lines. sphinxsai.comnih.gov
Lung Cancer: Activity has been observed against A549 and NCI-H460 cell lines. sphinxsai.commdpi.com
Liver Cancer: Derivatives have been tested against HepG2 cell lines. nih.govmdpi.com
Colon Cancer: Efficacy has been shown against HT-29 and SW620 cell lines. sphinxsai.commdpi.com
Anti-inflammatory Mechanisms
Beyond their anticancer properties, thiazolidine-2,4-dione derivatives also exhibit significant anti-inflammatory activity. researchgate.netnih.gov This is often attributed to their ability to act as ligands for PPARγ, a key regulator of inflammation. researchgate.net The activation of PPARγ can suppress the production of pro-inflammatory mediators.
Additionally, some analogues have been developed as irreversible allosteric inhibitors of IKK-β kinase, a crucial enzyme in the NF-κB signaling pathway, which is a central mediator of inflammatory responses. encyclopedia.pub By inhibiting IKK-β, these compounds can effectively block the inflammatory cascade.
Interaction with NF-κB Pathway
The nuclear factor kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. Thiazolidinedione (TZD) derivatives have been shown to negatively interact with the NF-κB signaling cascade through a process known as trans-repression. mdpi.com This mechanism involves the peroxisome proliferator-activated receptors (PPARs), which, when activated by TZDs, can interfere with the function of other signal transduction pathways, including NF-κB. mdpi.com This interaction leads to a downregulation of various genes involved in the inflammatory response. mdpi.com Furthermore, some 4-thiazolidinone derivatives have demonstrated anti-inflammatory activity that is directly attributed to the inhibition of NF-κB. researchgate.net
Inhibition of Inflammatory Mediators
Analogues of this compound have been found to suppress the production of several key inflammatory mediators. Research has shown that certain derivatives can inhibit the excessive release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). mdpi.com The inhibition of these cytokines is a crucial aspect of controlling the inflammatory response. mdpi.com Additionally, some β-carboline derivatives, which share structural similarities with certain bioactive compounds, have been observed to inhibit the production of nitric oxide (NO), a significant inflammatory mediator, in lipopolysaccharide (LPS)-stimulated cells. mdpi.com The regulation of these inflammatory molecules is often achieved through the modulation of signaling pathways like the NLRP3 inflammasome and the previously mentioned NF-κB pathway. mdpi.com
Antioxidant Mechanisms
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions. researchgate.netnih.gov Thiazolidine-2,4-dione derivatives have demonstrated notable antioxidant properties through various mechanisms.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a detrimental process initiated by the attack of free radicals on lipids within cell membranes, leading to cellular damage. Several studies have evaluated the efficacy of thiazolidine-4-one derivatives in inhibiting this process. For instance, a study assessing the antioxidant activity of various compounds through a thiobarbituric acid reactive substances (TBARS) assay revealed that derivatives with a 4-hydroxyphenyl substituent at position 4 of the thiazolidine (B150603) ring exhibited significantly increased inhibitory activity against lipid peroxidation. mdpi.com
In another investigation, newly synthesized thiazolidinedione derivatives were tested for their ability to inhibit lipid peroxidation. nih.gov The results, as detailed in the table below, demonstrate a range of inhibitory activities.
Table 1: Inhibition of Lipid Peroxidation by Thiazolidinedione Derivatives
| Compound | Inhibition (%) |
|---|---|
| 1d | 37.8 |
| 1i | 69.8 |
| 1l | 29.7 |
This table is interactive. You can sort and filter the data.
Other Proposed Mechanisms of Action
Beyond their anti-inflammatory and antioxidant activities, this compound analogues have been investigated for their effects on other enzymatic pathways.
Aldose Reductase Inhibition
Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. The inhibition of this enzyme is a key therapeutic strategy. Thiazolidine-2,4-dione derivatives have been identified as effective aldose reductase inhibitors. google.comscielo.br Specific derivatives, such as chromonyl-2,4-thiazolidinediones, have been synthesized and evaluated for their inhibitory activity against this enzyme. sphinxsai.com One particular compound from this series was found to be a highly potent inhibitor with an IC50 value of 0.261 ± 0.021 µM. sphinxsai.com Furthermore, research into new thiazolidine-2,4-dione hybrids has led to the development of compounds with significant aldose reductase inhibitory activity, with the most active hybrid demonstrating an IC50 of 0.16 µM. nih.gov
Table 2: Aldose Reductase Inhibitory Activity of Thiazolidine-2,4-dione Derivatives
| Derivative Class | Compound | IC50 (µM) |
|---|---|---|
| Chromonyl-2,4-thiazolidinedione | 15 | 0.261 ± 0.021 |
| 2,4-TZD Hybrid | 8b | 0.16 |
This table is interactive. You can sort and filter the data.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways. researchgate.netunipi.it By dephosphorylating the activated insulin receptor, PTP1B attenuates the insulin signal, contributing to insulin resistance, a hallmark of type 2 diabetes mellitus and obesity. unipi.itjuniperpublishers.com Consequently, the inhibition of PTP1B is a key therapeutic strategy for managing these metabolic disorders. juniperpublishers.com
Analogues of this compound, particularly those with a benzylidene group at the 5-position, have been identified as potent inhibitors of PTP1B. researchgate.netnih.govresearchgate.net The thiazolidinedione (TZD) ring is a crucial feature, as it can form hydrogen bonds with amino acid residues like Ser216, Ala217, and Arg221 in the catalytic site of PTP1B. researchgate.net The deprotonated TZD group is considered an effective substitute for the phosphate (B84403) group of the enzyme's natural substrate. researchgate.net
Research has shown that substitutions on the phenyl ring of the benzylidene moiety significantly influence inhibitory activity. nih.gov For instance, a series of benzylidene-2,4-thiazolidinedione derivatives with substitutions at the ortho or para positions of the phenyl ring demonstrated IC50 values in the low micromolar range. nih.gov Similarly, a study on 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives reported IC50 values ranging from 0.41 to 4.68 µM. nih.gov The most potent compound from this series, MY17, was found to be a reversible, noncompetitive inhibitor of PTP1B. nih.gov
Kinetic studies have revealed various modes of inhibition, including competitive, non-competitive, and mixed-type inhibition. unipi.itnih.govnih.gov For example, compound 9, a chromone (B188151) derivative bearing a thiazolidine-2,4-dione moiety, was identified as a reversible mixed-type inhibitor. nih.gov In contrast, certain 4-thiazolidinone derivatives were found to bind to an allosteric region rather than the catalytic site. unipi.it The stereochemistry around the double bond of the arylidene group is also critical, with the Z-configuration being essential for optimal activity in bidentate ligands. researchgate.netnih.gov
Table 1: PTP1B Inhibitory Activity of this compound Analogues
| Compound | Description | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 3e | Benzylidene-2,4-thiazolidinedione derivative | 5.0 | nih.govresearchgate.net |
| Compound 15 | Imidazolidine-2,4-dione analogue | 0.57 | researchgate.netnih.gov |
| Compound 46 | TZD with N-methyl benzoic acid and 5-(3-methoxy-4-phenethoxy) benzylidene | 1.1 | researchgate.netnih.gov |
| Compound 16 | 4-thiazolidinone derivative | 12.4 | unipi.it |
| Compound 17 | 4-thiazolidinone derivative | 10.6 | unipi.it |
| MY17 | 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivative | 0.41 | nih.gov |
| Compound 9 | Chromone derivative with thiazolidine-2,4-dione moiety | 1.40 | nih.gov |
Mitogen-Activated Protein Kinase Kinase (MEK) and Pim Kinase Inhibition
The Ras/Raf/MEK/ERK and PI3K/Akt signaling pathways are frequently overactive in human cancers, playing a crucial role in cell proliferation, survival, and metastasis. researchgate.netnih.govpharmacyjournal.info Similarly, Pim kinases, a family of serine/threonine kinases (Pim-1, 2, and 3), are overexpressed in many hematological malignancies and solid tumors, correlating with poor prognosis. researchgate.netfrontiersin.org Thiazolidinedione derivatives have emerged as inhibitors of these oncogenic kinase pathways. researchgate.netrsc.org
A specific derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, was identified as a dual inhibitor of both the Raf/MEK/ERK and the PI3K/Akt signaling cascades. nih.gov This compound was shown to inhibit cell proliferation and induce apoptosis in human leukemia cells, highlighting its potential as a lead for developing dual-pathway inhibitors for cancer therapy. nih.gov
In the context of Pim kinase inhibition, researchers have developed novel imidazopyridazine-thiazolidinediones. frontiersin.org Through optimization, compounds YPC-21440 and YPC-21817 were identified as potent pan-Pim kinase inhibitors. frontiersin.org These compounds effectively suppressed the phosphorylation of Pim kinase substrates, led to cell cycle arrest at the G1 phase, and induced apoptosis in various cancer cell lines. frontiersin.org YPC-21817, for instance, showed potent inhibitory activity against all three Pim isoforms. frontiersin.org Furan thiazolidinediones have also been identified as potent inhibitors of all three PIM kinases. nih.gov
Table 2: MEK and Pim Kinase Inhibitory Activity of Thiazolidinedione Analogues
| Compound | Target Kinase(s) | Activity/Effect | Reference |
|---|---|---|---|
| 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione | Raf/MEK/ERK and PI3K/Akt | Dual inhibitor, inhibits proliferation, induces apoptosis | nih.gov |
| YPC-21440 | Pan-Pim Kinases | Potent inhibitor, IC50 for FLT3 kinase = 0.39 µM | frontiersin.org |
| YPC-21817 | Pan-Pim Kinases | Potent inhibitor, IC50 for FLT3 kinase = 2.0 µM | frontiersin.org |
| A47 | PIM 1, 2, 3 | IC50 = 49 nM for PIM1/2; Kd = 40, 23, 13 nM for PIM1, 2, 3 | nih.gov |
Inhibition of HIV-1 Reverse Transcriptase
Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT) is a fundamental enzyme for the replication of the virus, converting the viral RNA genome into proviral DNA. core.ac.uknih.gov This makes it a primary target for antiretroviral drugs, including non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that restricts its function. nih.gov
Based on the pharmacophoric model of known NNRTIs, novel series of 2,4-thiazolidinedione (B21345) analogues have been designed and synthesized. core.ac.uknih.govresearchgate.net In one such design, the thiazolidinedione ring, attached to a propionamide (B166681) moiety, forms a hydrophilic "body," while aryl rings at the 3rd and 5th positions act as hydrophobic "wings" to enhance binding. core.ac.uknih.gov
Evaluation of these compounds has demonstrated significant HIV-1 RT inhibitory activity. For example, in a series of N-substituted 5-benzylidine-2,4-thiazolidinediones, compound 24 showed 73% inhibition of HIV-1 RT with an IC50 value of 1.31 µM. researchgate.net Molecular docking studies confirmed that these active compounds bind effectively within the non-nucleoside inhibitory binding pocket of the enzyme. researchgate.net Further research has led to the development of 3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one derivatives, which also effectively inhibit RT activity at micromolar concentrations. nih.gov
Table 3: HIV-1 Reverse Transcriptase Inhibitory Activity of Thiazolidinedione Analogues
| Compound Series | Lead Compound | Inhibitory Activity | Reference |
|---|---|---|---|
| N-substituted 5-benzylidine-2,4-thiazolidinediones | Compound 24 | 73% inhibition, IC50 = 1.31 µM | researchgate.net |
| 3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one derivatives | Not specified | Effective at micromolar concentrations | nih.gov |
| 2,4-thiazolidinedione substituted 1-3-5-triazine derivatives | Compound 23h | EC50 = 3.43 to 21.4 nmol/L against various strains | researchgate.net |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of key monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the brain. drugs.comscirp.orgnih.gov Inhibitors of these enzymes (MAOIs) are used in the treatment of various neurological and psychiatric disorders, including depression and Parkinson's disease, by increasing the levels of these neurotransmitters. scirp.orgnih.govnih.gov
The versatile 2,4-thiazolidinedione scaffold has been utilized to develop new hybrid compounds that target MAO. nih.gov By merging phenylpiperazine and 2,4-thiazolidinedione moieties, researchers have synthesized derivatives with potent inhibitory activity against both MAO-A and MAO-B isoforms. nih.gov
In a recent study, most of the newly synthesized phenylpiperazine-thiazolidine-2,4-dione hybrids showed strong inhibitory action. nih.gov Specifically, compounds 4a and 4c were the most potent inhibitors of human MAO-A, with IC50 values of 0.194 µM and 0.188 µM, respectively. nih.gov Compound 4g was the most effective inhibitor against MAO-B, with an IC50 of 0.330 µM. nih.gov A kinetic study of compound 4c revealed a mixed inhibition mode. nih.gov Furthermore, molecular docking simulations have helped to elucidate the binding patterns of these active compounds within the target enzymes. nih.gov
Table 4: Monoamine Oxidase (MAO) Inhibitory Activity of Thiazolidinedione Analogues
| Compound | Target Isoform | IC50 (µM) | Reference |
|---|---|---|---|
| Hybrid 4a | hMAO-A | 0.194 | nih.gov |
| Hybrid 4c | hMAO-A | 0.188 | nih.gov |
| Hybrid 4g | hMAO-B | 0.330 | nih.gov |
| PPIT | MAO-B | Inhibited at ≥ 200 µM | mdpi.com |
Structure Activity Relationship Sar Studies of 3 Phenylthiazolidine 2,4 Dione Analogues
Impact of Substitutions on the Thiazolidine-2,4-dione Scaffold
The core TZD ring serves as a pharmacophore, but its efficacy is profoundly influenced by the nature of the substituents attached to it. Modifications are typically introduced at the nitrogen atom in position 3 and the methylene (B1212753) group at position 5, allowing for a broad exploration of chemical space and biological effects. nih.gov
The N3 position of the thiazolidine-2,4-dione ring is a critical site for substitution, and modifications at this position significantly impact the compound's biological activities. The introduction of various functional groups at N3 can modulate properties such as potency, selectivity, and mechanism of action.
Research has shown that N-substitution is not always compatible with certain biological targets. For instance, studies on the inhibition of P. aeruginosa PhzS revealed that an unsubstituted N1 (equivalent to N3 in the TZD ring) is essential for binding. nih.gov This suggests that the hydrogen-bonding capability of the nitrogen's hydrogen atom is crucial for interaction with the enzyme's active site. nih.gov
Conversely, for other applications like antimicrobial activity, substitution at the N3 position is often beneficial. The introduction of aromatic moieties carrying specific substituents can confer or enhance antimicrobial properties. mdpi.com For example, attaching groups like 3-benzoyl and 3-p-tolyl to the N3 position has been evaluated for creating novel antimicrobial agents. researchgate.net Furthermore, synthesizing TZD carboxamide and amino acid derivatives through modification at the N3 position has been a successful strategy for developing new compounds with antibacterial and antifungal activities. mdpi.com The nature of the substituent is key; attaching aromatic rings with chloro, bromo, hydroxyl, and nitro groups at the N3 position has been specifically linked to improved antimicrobial properties. mdpi.com
The C5 position of the thiazolidine-2,4-dione ring, featuring an active methylene group, is another key site for chemical modification, most commonly through Knoevenagel condensation with various aldehydes. mdpi.com This typically results in 5-arylidene or 5-benzylidene derivatives, where the substituent on the aromatic ring plays a pivotal role in determining the compound's biological activity. researchgate.netnih.gov
The diversity of substituents on the benzylidene moiety at C5 allows for fine-tuning of the molecule's therapeutic effects. For example, a series of 5-[(SubstitutedPhenylamino)benzylidine]thiazolidine-2,4-dione derivatives were synthesized to explore their potential as antimicrobials. researchgate.net The nature of the substitution on the phenyl ring directly influences the compound's efficacy against different bacterial strains. researchgate.net Similarly, the synthesis of 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives has yielded compounds with significant anticancer activity against a wide range of human tumor cell lines. nih.gov These findings underscore that the C5 position is a crucial determinant for both the potency and the spectrum of biological activity of TZD analogues. nih.govnih.gov
SAR for Antimicrobial Activity
Thiazolidine-2,4-dione derivatives have been extensively investigated as a source of novel antimicrobial agents. mdpi.com SAR studies have been instrumental in identifying the structural features required for potent antibacterial and antifungal effects.
The antimicrobial activity of TZD derivatives is attributed to several key structural features. The TZD ring itself is a core pharmacophore, and its mechanism of action can involve the inhibition of essential bacterial enzymes, such as cytoplasmic Mur ligases. nih.gov
A promising strategy for enhancing antibacterial potency is the "hybrid pharmacophore" approach. This involves combining the TZD scaffold with other known antimicrobial fragments in a single molecule. mdpi.com For instance, linking a 4-(chlorophenyl)thiosemicarbazone fragment to the TZD core has been shown to produce hybrid compounds with significant antibacterial activity, often comparable or superior to reference drugs like oxacillin and cefuroxime. mdpi.com
Furthermore, in silico studies have helped identify the combined antibacterial, antiviral, and antitumor pharmacophore sites of TZD derivatives, indicating their potential to bind to various pathogens and circumvent their activities. nih.gov This multi-target potential makes TZD derivatives a promising class for developing new drugs to combat microbial infections. nih.gov
The electronic properties of substituents on the aromatic rings attached to the TZD scaffold play a crucial role in modulating antimicrobial efficacy. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can enhance the biological activity, depending on their position and the target microorganism. researchgate.netnih.gov
Studies have consistently shown that the presence of EDGs like hydroxyl (-OH) and methoxy (-OCH3), as well as EWGs such as chloro (-Cl) and nitro (-NO2), on the arylidene moiety at the C5 position can lead to a broad spectrum of antimicrobial and antifungal activities. researchgate.netnih.gov For example, compounds with hydroxyl, methoxy, nitro, and chloro substitutions on the aryl ring demonstrated good antibacterial activity. researchgate.net
More specific SAR findings indicate that the type and position of the substituent can be tailored to target specific microbes. nih.gov The presence of an electron-donating methoxy group at the ortho position of an aromatic ring enhanced antibacterial activity against E. coli. nih.gov In contrast, an electron-withdrawing nitro group at the meta position increased antifungal activity against A. niger. nih.gov Similarly, a fluorine atom (EWG) at the para position resulted in promising activity against B. subtilis and S. typhi. nih.gov Substitution at the N3 position also follows this trend, where chloro, bromo, hydroxyl, and nitro groups on an attached aromatic moiety are known to confer antimicrobial properties. mdpi.com
| Substituent Group | Electronic Property | Position | Observed Effect | Target Organism(s) | Reference |
|---|---|---|---|---|---|
| -OH, -OCH3, -Cl, -NO2 | EDG & EWG | Aryl ring at C5 | Enhanced broad-spectrum antimicrobial activity | Gram-positive and Gram-negative bacteria | researchgate.netnih.gov |
| -OCH3 | Electron-Donating | ortho-position | Enhanced antibacterial activity | E. coli | nih.gov |
| -NO2 | Electron-Withdrawing | meta-position | Enhanced antifungal activity | A. niger | nih.gov |
| -F | Electron-Withdrawing | para-position | Promising antibacterial activity | B. subtilis, S. typhi | nih.gov |
| -Cl, -Br, -OH, -NO2 | Electron-Withdrawing/Donating | Aromatic moiety at N3 | Confers antimicrobial properties | General bacteria and fungi | mdpi.com |
SAR for Anticancer Activity
The thiazolidine-2,4-dione nucleus is a recognized pharmacophore for the development of anticancer agents. nih.gov Derivatives of TZD have been shown to suppress the growth of various cancer cell lines by inhibiting tumor angiogenesis, altering the cell cycle, and inducing apoptosis. nih.govresearchgate.net
The anticancer activity of TZD analogues is highly dependent on the substitutions at the C5 and N3 positions. A notable series of 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives demonstrated potent activity against a panel of 60 human tumor cell lines. nih.gov One compound from this series, 5d (NSC: 768619/1), was particularly effective against renal cancer (RXF 393, GI50: 1.15 μM) and breast cancer (MDA-MB-468, GI50: 1.11 μM) cell lines. nih.gov
Another key strategy in developing TZD-based anticancer agents is targeting specific enzymes that are overexpressed in cancer cells. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial target for inhibiting angiogenesis. researchgate.net Novel TZD derivatives have been designed as potent VEGFR-2 inhibitors. For example, compound 15 in one study showed excellent anti-VEGFR-2 potency with an IC50 value of 0.081 μM and displayed significant anti-proliferative activity against HT-29, A-549, and HCT-116 cancer cell lines. rsc.org Other research has focused on developing TZD derivatives that target the androgen receptor for the treatment of prostate cancer. researchgate.net
The general SAR for anticancer activity indicates that lipophilic, less-bulky substituents often lead to higher ligand efficiency. nih.gov The introduction of various substituted aromatic rings at the C5-benzylidene position is a common and effective approach to modulate potency. For instance, (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives have been synthesized and tested, with one compound exhibiting notable activity against HeLa, HT29, A549, and MCF-7 cell lines. researchgate.net
| Compound Series/Name | Target | Cancer Cell Line | Activity (IC50 / GI50) | Reference |
|---|---|---|---|---|
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | General antiproliferative | Renal Cancer (RXF 393) | 1.15 µM | nih.gov |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | General antiproliferative | Breast Cancer (MDA-MB-468) | 1.11 µM | nih.gov |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | General antiproliferative | Non-Small Cell Lung Cancer (NCI-H522) | 1.36 µM | nih.gov |
| Compound 15 (unspecified structure) | VEGFR-2 | VEGFR-2 Enzyme | 0.081 µM | rsc.org |
| Compound 15 (unspecified structure) | VEGFR-2 | Colon Cancer (HT-29) | 13.56 - 17.8 µM | rsc.org |
| (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid (3a) | General antiproliferative | Lung Cancer (A549) | 38 µM | researchgate.net |
| (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid (3a) | General antiproliferative | Colon Cancer (HT29) | 40 µM | researchgate.net |
Role of PPARγ Activation in Anticancer Effects
Thiazolidinediones, including 3-phenylthiazolidine-2,4-dione analogues, are well-known high-affinity ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. rasayanjournal.co.in The anticancer effects of TZDs are often attributed to their activation of PPARγ. mdpi.com Activation of PPARγ can lead to the inhibition of cell growth and proliferation by promoting cell differentiation. nih.gov Furthermore, PPARγ activation has been shown to suppress tumor progression by inhibiting angiogenesis-associated proteins like vascular endothelial growth factor (VEGF) and cyclooxygenase-2. nih.gov In many human cancer cell lines, which exhibit high levels of PPARγ expression, exposure to high doses of TZDs such as troglitazone and ciglitazone has been shown to induce cell cycle arrest, apoptosis, and/or redifferentiation. rasayanjournal.co.in
However, there is also compelling evidence suggesting that the antitumor effects of TZDs can occur through PPARγ-independent pathways. rasayanjournal.co.in Several observations support this notion. Firstly, the anticancer activity of some TZDs does not always correlate with their potency as PPARγ activators. For instance, troglitazone and ciglitazone are more effective at inducing apoptosis in cancer cells compared to rosiglitazone (B1679542) and pioglitazone, despite the latter being potent PPARγ agonists. rasayanjournal.co.in Secondly, the concentrations of TZDs required to elicit antitumor effects are often significantly higher than those needed for PPARγ activation. rasayanjournal.co.in Finally, the susceptibility of tumor cells to the cytotoxic effects of TZDs does not always correlate with the expression level of PPARγ in those cells. rasayanjournal.co.in These findings suggest that while PPARγ activation is one mechanism by which these compounds exert their anticancer effects, other molecular targets and signaling pathways are also involved.
Influence of Substituents on Cytotoxicity against Cancer Cell Lines
The cytotoxicity of this compound analogues against cancer cell lines is highly dependent on the nature and position of substituents on both the phenyl ring and the thiazolidine-2,4-dione core. SAR studies have revealed that specific modifications can significantly enhance the anticancer potency and selectivity of these compounds.
For instance, the introduction of a cyano moiety on the phenyl group attached to the thiazolidine-2,4-dione ring has been shown to result in good activity against various cancer cell lines, including HeLa, PC3, MDA-MB-231, and HepG2. mdpi.com In a series of chromonylthiazolidine derivatives, compounds with a thiazolidine-2,4-dione moiety displayed stronger cytotoxic effects than those with a chromonylthiazolidine-2-thione-4-one structure. nih.gov Specifically, certain derivatives showed selective cytotoxicity against human epidermoid carcinoma and breast cancer cell lines. nih.gov
The table below summarizes the influence of various substituents on the cytotoxic activity of this compound analogues against different cancer cell lines, as reported in selected studies.
| Compound Series | Substituent Modification | Cancer Cell Line(s) | Observed Effect on Cytotoxicity | Reference |
|---|---|---|---|---|
| TZD-biphenyl derivatives | Cyano group on the phenyl ring | HeLa, PC3, MDA-MB-231, HepG2 | Enhanced activity | mdpi.com |
| Chromonylthiazolidines | Thiazolidine-2,4-dione vs. Thiazolidine-2-thione-4-one | Various human cancer cell lines | Thiazolidine-2,4-dione moiety showed stronger effects | nih.gov |
| Chromonylthiazolidine derivatives | Specific substitutions on the chromone (B188151) ring | Human epidermoid carcinoma (KB), Breast cancer (MCF-7) | Selective cytotoxicity | nih.gov |
| Pyrazole-thiazolidinone-isatin conjugates | Halogen (Br or Cl) at the 5-position of the isatin scaffold | Various cancer cell lines | Increased antiproliferative activity | rsc.org |
| Pyrazole-thiazolidinone-isatin conjugates | Methyl or CH2COOH group at the 1N-position of the isatin fragment | Various cancer cell lines | Loss of activity | rsc.org |
These examples highlight the critical role that specific functional groups and their placement play in determining the anticancer potential of this compound analogues.
SAR for Antidiabetic Activity (PPARγ Agonism)
The primary mechanism for the antidiabetic activity of thiazolidinediones is their function as potent agonists of PPARγ. rsc.org The quintessential structure for PPARγ agonism consists of three key components: an acidic head group (the thiazolidine-2,4-dione ring), a central linker, and a lipophilic tail. rasayanjournal.co.in The thiazolidine-2,4-dione ring is crucial as it forms hydrogen bonds with key amino acid residues in the PPARγ ligand-binding domain, such as serine, histidine, and tyrosine.
SAR studies have established several key principles for optimizing the antidiabetic activity of these compounds:
The Thiazolidine-2,4-dione Head Group: This acidic moiety is essential for binding to the PPARγ receptor. Modifications to this ring can significantly impact activity.
The Central Linker: The nature and length of the linker connecting the TZD head to the lipophilic tail are important for proper orientation within the binding pocket.
The Lipophilic Tail: A hydrophobic group, often an aromatic ring system, is necessary to occupy a hydrophobic pocket in the receptor. Substitutions on this aromatic ring can fine-tune the potency and selectivity of the compound. For example, in a series of pyrazole-based thiazolidinedione derivatives, specific substitutions on the pyrazole (B372694) ring led to compounds with significant blood glucose-lowering effects.
The development of new thiazolidinedione derivatives aims to overcome the adverse effects associated with older drugs like rosiglitazone, such as anemia and mild edema, while maintaining or improving their pharmacological benefits. rsc.org
SAR in Molecular Modeling and Docking Studies
Computational techniques, particularly molecular modeling and docking, have become indispensable tools in the study of SAR for this compound analogues. These methods provide valuable insights into how these molecules interact with their biological targets at an atomic level, thereby guiding the design of more potent and selective compounds. nih.gov
Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound analogues, docking studies have been instrumental in elucidating their interactions with various receptor proteins, including PPARγ and VEGFR-2.
A key application of molecular docking is the prediction of binding patterns and the correlation of these patterns with the observed inhibitory activity of the compounds. By comparing the docking scores and binding modes of a series of analogues with their experimentally determined biological activities (e.g., IC50 values), researchers can develop robust SAR models.
These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For example, in the development of new VEGFR-2 inhibitors, molecular docking was used to analyze the kinetic and structural characteristics of the receptor-ligand complex, providing insights that guided the design of compounds with improved potency.
Information on the use of computational approaches to specifically optimize the synthesis yield of this compound and its analogues is not extensively available in the reviewed literature. The primary focus of computational studies in this area has been on the prediction of biological activity and the elucidation of ligand-receptor interactions to guide the design of more potent therapeutic agents. While computational methods are widely used in process chemistry to optimize reaction conditions and yields, specific applications to this class of compounds were not detailed in the surveyed sources. The synthesis of these compounds often follows established chemical routes, such as the Knoevenagel condensation, with yields being influenced by traditional experimental parameters. rsc.org
Advanced Pharmacological Investigations of 3 Phenylthiazolidine 2,4 Dione Analogues
In Vitro Biological Evaluation
Cell-Based Assays for Anticancer Potential (e.g., MTT Assay)
The anticancer potential of 3-phenylthiazolidine-2,4-dione analogues has been investigated through various in vitro studies, with the MTT assay being a commonly employed method to assess cytotoxicity against cancer cell lines.
A series of novel 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives were synthesized and evaluated for their anticancer activity. nih.gov One compound, in particular, demonstrated significant activity against a full panel of 60 human tumor cell lines. nih.gov The results, expressed as GI50 values (the concentration required to inhibit cell growth by 50%), highlighted its potency against various cancer types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov For instance, it showed a GI50 of 1.11 μM against the breast cancer cell line MDA-MB-468 and 1.15 μM against the renal cancer cell line RXF 393. nih.gov
In another study, new thiazolidine-2,4-dione derivatives were synthesized and tested for their antiproliferative activity against A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cell lines. researchgate.net One of the most active compounds demonstrated notable efficacy against these cell lines. researchgate.net Furthermore, a series of seven novel 2,4-dioxothiazolidine derivatives were evaluated against HepG2 and MCF-7 cell lines, with all tested compounds showing promising cytotoxic activities with IC50 values ranging from 0.60 to 4.70 μM. nih.gov
Additionally, the synthesis of 5-arylidine thiazolidine-2,4-diones and their subsequent conversion to Mannich bases resulted in compounds with significant cytotoxic activity against MCF-7 cell lines. jddt.in Two of the synthesized compounds, in particular, exhibited notable anticancer potential in the MTT assay. jddt.in
| Compound/Derivative | Cell Line | Activity (GI50/IC50 in µM) | Reference |
|---|---|---|---|
| 5d (NSC: 768619/1) | Leukemia SR | 2.04 | nih.gov |
| 5d (NSC: 768619/1) | Non-Small Cell Lung Cancer NCI-H522 | 1.36 | nih.gov |
| 5d (NSC: 768619/1) | Colon Cancer COLO 205 | 1.64 | nih.gov |
| 5d (NSC: 768619/1) | CNS Cancer SF-539 | 1.87 | nih.gov |
| 5d (NSC: 768619/1) | Melanoma SK-MEL-2 | 1.64 | nih.gov |
| 5d (NSC: 768619/1) | Ovarian Cancer OVCAR-3 | 1.87 | nih.gov |
| 5d (NSC: 768619/1) | Renal Cancer RXF 393 | 1.15 | nih.gov |
| 5d (NSC: 768619/1) | Prostate Cancer PC-3 | 1.90 | nih.gov |
| 5d (NSC: 768619/1) | Breast Cancer MDA-MB-468 | 1.11 | nih.gov |
| Compound 22 | HepG2 | 2.04 | nih.gov |
| Compound 22 | MCF-7 | 1.21 | nih.gov |
| POD 1 | MCF-7 | Significant Activity | jddt.in |
| POD 2 | MCF-7 | Significant Activity | jddt.in |
Assays for Antimicrobial Potential (e.g., Serial Tube Dilution, Agar (B569324) Well Diffusion, Disc Diffusion)
The antimicrobial properties of this compound analogues have been demonstrated against a range of bacterial and fungal strains using various in vitro techniques.
The disc diffusion method was employed to evaluate the in vitro antimicrobial activity of newly synthesized 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives. nih.gov These compounds were tested against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Vibrio cholera, Klebsiella pneumoniae, Salmonella typhi), and a fungus (Candida albicans). nih.gov With the exception of one compound, all synthesized derivatives showed prominent activity against the screened microbial species. nih.gov
In another study, a series of (E)-5-(substitutedbenzylidene)thiazolidine-2,4-dione derivatives were synthesized and their antimicrobial activity was assessed using a broth microdilution assay to determine the minimum inhibitory concentration (MIC). nih.gov Certain compounds were found to be effective against E. coli, S. aureus, and C. albicans. nih.gov
Furthermore, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized and evaluated for their antimicrobial and antifungal activity. mdpi.com The agar well diffusion method was used to determine the zones of inhibition. mdpi.com Several of these derivatives demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. mdpi.com One specific compound, 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, showed activity against the Gram-positive bacterium S. aureus. mdpi.com
A series of thiazolidine-2,4-dione derivatives containing a 1,2,3-triazole scaffold were also synthesized and evaluated for their in vitro antimicrobial potential using the disc diffusion and poisoned food methods. nih.gov Some of these compounds exhibited superior antibacterial and antifungal activities compared to standard drugs. nih.gov
| Compound/Derivative | Microorganism | Assay Method | Activity | Reference |
|---|---|---|---|---|
| am1 | E. coli | Broth Microdilution (MIC) | Effective | nih.gov |
| am2 | S. aureus | Broth Microdilution (MIC) | Effective | nih.gov |
| am3 | C. albicans | Broth Microdilution (MIC) | Effective | nih.gov |
| 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | S. aureus | Agar Well Diffusion | Active | mdpi.com |
| am10 | Bacterial and Fungal Strains | Disc Diffusion/Poisoned Food | Superior to standard drugs | nih.gov |
| am11 | Bacterial and Fungal Strains | Disc Diffusion/Poisoned Food | Superior to standard drugs | nih.gov |
Antioxidant Assays (e.g., DPPH Free Radical Scavenging)
The antioxidant capacity of this compound analogues has been frequently assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. semanticscholar.org
In one study, a series of 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives were synthesized and their antioxidant activity was evaluated. saudijournals.com Two compounds, TZD 3 and TZD 5, exhibited promising antioxidant activity with IC50 values of 28.00 µM and 27.50 µM, respectively, which were comparable to the standard, ascorbic acid (IC50 of 29.2 µM). saudijournals.com
Another investigation focused on new phenolic derivatives of thiazolidine-2,4-dione. researchgate.netdntb.gov.ua The antioxidant potential of these compounds was evaluated by their ability to scavenge DPPH radicals. researchgate.net Two polyphenolic compounds, 5f and 5l, acted as potent antiradical and electron donors, with activities comparable to reference antioxidants. dntb.gov.ua Specifically, at a concentration of 100 µg/mL, compound 5f showed 89.61% DPPH radical scavenging activity, while compound 5l exhibited 92.55% activity. researchgate.net
Furthermore, Mannich base derivatives of 2,4-thiazolidinedione (B21345) were tested for their antioxidant activity using the DPPH assay. semanticscholar.org All the tested derivatives showed antioxidant activity, with two compounds, ISS-3 and ISS-5, demonstrating promising activity at a concentration of 50 µg/ml. semanticscholar.org
| Compound/Derivative | Activity | Reference |
|---|---|---|
| TZD 3 | IC50: 28.00 µM | saudijournals.com |
| TZD 5 | IC50: 27.50 µM | saudijournals.com |
| 5f | 89.61% scavenging at 100 µg/mL | researchgate.net |
| 5l | 92.55% scavenging at 100 µg/mL | researchgate.net |
| ISS-3 | Promising activity at 50 µg/mL | semanticscholar.org |
| ISS-5 | Promising activity at 50 µg/mL | semanticscholar.org |
Enzyme Inhibition Studies (e.g., Aldose Reductase, PTP1B)
Derivatives of this compound have been investigated as inhibitors of enzymes implicated in various diseases, including aldose reductase and protein tyrosine phosphatase 1B (PTP1B).
A study focused on the development of dual inhibitors for aldose reductase (AR) and PTP1B, two key enzymes in the pathogenesis of type 2 diabetes and its complications. x-mol.com Among the synthesized 4-thiazolidinone (B1220212) derivatives, compounds 12 and 16 exhibited potent AR inhibitory effects along with interesting inhibition of PTP1B, identifying them as potential lead compounds. x-mol.com
In another research effort, two hybrid compounds with a thiazolidine-2,4-dione scaffold were synthesized and screened as PTP1B inhibitors. nih.gov Compound 1 showed an IC50 value of 9.6 ± 0.5 μM, while compound 2 demonstrated approximately 50% inhibition of PTP1B at a concentration of 20 μM. nih.gov
Furthermore, a series of N-alkylated thiazolidine-2,4-dione analogues were synthesized and evaluated as PTP1B inhibitors. researchgate.net Six of these compounds exhibited significant inhibitory activity against human recombinant PTP1B. researchgate.net The most active compound showed an IC50 value of 3.2 μM and was identified as a non-competitive inhibitor of PTP1B. researchgate.net
| Compound/Derivative | Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 12 | Aldose Reductase & PTP1B | Potent AR inhibition, interesting PTP1B inhibition | x-mol.com |
| Compound 16 | Aldose Reductase & PTP1B | Potent AR inhibition, interesting PTP1B inhibition | x-mol.com |
| Compound 1 | PTP1B | 9.6 ± 0.5 µM | nih.gov |
| Compound 16 (N-alkylated) | PTP1B | 3.2 µM | researchgate.net |
In Vivo Pharmacological Evaluation
Animal Models for Antidiabetic Studies (e.g., Sucrose-Loaded Model)
The in vivo antidiabetic potential of this compound analogues has been explored in animal models. A study by Kadium et al. synthesized a series of (Z)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione analogues and evaluated their in vivo antidiabetic activity using a sucrose-loaded model in Wistar rats. nih.gov The results indicated that all the derivatives possessed good activity, comparable to the standard drug pioglitazone. nih.gov Notably, two compounds, ad55 and ad56, were found to be more potent than the standard. nih.gov
| Compound | Activity Compared to Standard (Pioglitazone) | Reference |
|---|---|---|
| ad55 | More potent | nih.gov |
| ad56 | More potent | nih.gov |
Animal Models for Anti-inflammatory Activity (e.g., Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rats is a standard and widely used assay for evaluating the acute anti-inflammatory potential of novel compounds. Several studies have utilized this model to assess the efficacy of this compound analogues.
In one study, a series of novel 3,5-disubstituted 2,4-thiazolidinedione derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity. The title compounds were assessed using the carrageenan-induced rat paw edema method. Among the synthesized derivatives, compound NB-7, a dichloro derivative, demonstrated excellent anti-inflammatory potential. Another study focused on new benzylidene imidazolidine (B613845) and thiazolidine (B150603) derivatives and evaluated their anti-inflammatory activity using the same carrageenan-induced paw edema test. Similarly, research on 2-aryl-3-(naphtha-2-yl)thiazolidin-4-one derivatives identified compounds with chloro, fluoro, and nitro substituents as having the most potent anti-inflammatory activity in this model.
Another investigation into new thiazolidine-2,4-dione derivatives also employed the air pouch model of inflammation, where carrageenan is injected into a subcutaneous air pouch in mice to induce an inflammatory response. In this study, several compounds (3a, 3b, 3c, 3d, and 3e) demonstrated a significant effect in inhibiting the migration of neutrophils to the site of inflammation.
The following table summarizes the anti-inflammatory activity of selected this compound analogues in the carrageenan-induced paw edema model.
| Compound ID | Animal Model | Key Findings | Reference |
| NB-7 | Carrageenan-induced rat paw edema | Showed excellent anti-inflammatory potential. | |
| Compounds 5 and 12 | Not specified | Showed higher anti-inflammatory activity. | |
| Compounds 3a, 3b, 3c, 3d, 3e | Carrageenan-induced air pouch model (mice) | Greater effect in inhibiting neutrophil migration. | |
| Compounds 62a-c | Carrageenan-induced paw edema (rats) | Most potent anti-inflammatory activity among the series. |
Studies on Neuroprotective Effects
Analogues of this compound have been investigated for their potential to combat neurodegenerative diseases, particularly Alzheimer's disease. Studies have utilized in vivo models to assess their impact on memory deficits and associated neuropathological symptoms.
One study investigated the neuroprotective effects of (E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ3O) and (E)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4M) in a scopolamine-induced Alzheimer's model in rats. The results indicated that both TZ3O and TZ4M alleviated the cognitive decline induced by scopolamine, suggesting a neuroprotective effect.
Another investigation focused on (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C) in both a cellular model of tauopathy and a scopolamine-induced memory impairment model in rats. The findings showed that TZ4C enhanced memory function in the rats. Furthermore, Western blot analysis revealed that TZ4C led to a reduced expression of phosphorylated Tau (p-Tau), heat shock protein 70 (HSP70), and cleaved caspase-3 in the rat hippocampus, indicating a potential mechanism for its neuroprotective action. Thiazolidine derivatives have also been suggested to reduce neuronal damage by down-regulating the overexpression of proinflammatory cytokines and modulating p-NF-κB and NLRP3 pathways.
The table below presents findings from studies on the neuroprotective effects of these analogues.
| Compound ID | Animal/Cell Model | Key Findings | Reference |
| TZ3O | Scopolamine-induced Alzheimer's model (Wistar rats) | Alleviated scopolamine-induced cognitive decline. | |
| TZ4M | Scopolamine-induced Alzheimer's model (Wistar rats) | Alleviated scopolamine-induced cognitive decline. | |
| TZ4C | SH-SY5Y cell model of tauopathy; Scopolamine-induced memory impairment model (Wistar rats) | Enhanced memory function; Reduced expression of p-Tau, HSP70, and cleaved caspase-3 in the hippocampus. |
Mechanistic Investigations at the Cellular Level
Understanding the cellular mechanisms of action is crucial for the development of therapeutic agents. Research on this compound analogues has delved into their effects on fundamental cellular processes like apoptosis and mitochondrial function.
Studies on Apoptosis Induction and Cell Death Pathways
Several novel series of thiazolidine-2,4-dione derivatives have been designed and synthesized as potential anticancer agents, with their mechanism of action linked to the induction of apoptosis. These compounds often target key proteins involved in cancer cell survival and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
One study reported a series of thiazolidine-2,4-diones targeting VEGFR-2. The most promising compound, 14a , was found to induce apoptosis in Caco-2 cancer cells by significantly reducing the gene expression levels of the anti-apoptotic proteins Bcl-2 and Survivin, as well as Transforming Growth Factor (TGF). Another investigation found that compound 12l could induce apoptosis in HepG2 cells by 35.13% and arrested the cell cycle primarily at the Pre-G1 and G1 phases.
| Compound ID | Cell Line | Mechanism of Action | Key Findings | Reference |
| 14a | Caco-2 | Apoptosis Induction | Significantly reduced gene expression of Bcl-2, Survivin, and TGF. | |
| 12l | HepG2 | Apoptosis Induction & Cell Cycle Arrest | Induced apoptosis by 35.13%; arrested cell growth at Pre-G1 and G1 phases. | |
| 11f | MCF-7 | Apoptosis Induction & Cell Cycle Arrest | Increased overall apoptosis percentage; arrested the cell cycle at the S phase. |
Impact on Mitochondrial Function
The mitochondrion plays a central role in the regulation of apoptosis. Some this compound analogues have been shown to exert their anticancer effects through a mitochondria-mediated apoptotic pathway. A study on thiazolidinedione-conjugated lupeol (B1675499) derivatives found that these compounds could potentially regulate mitochondrial function. The investigation suggested that the introduction of the thiazolidinedione moiety could facilitate the binding of the compound to target proteins that affect cell growth and the regulation of mitochondrial function, ultimately leading to apoptosis.
Computational Studies in Drug Discovery and Development
Computational methods, particularly molecular modeling and docking simulations, are indispensable tools in modern drug discovery. They provide insights into the potential interactions between a ligand and its biological target, guiding the synthesis and optimization of new drug candidates.
Molecular Modeling and Docking Simulations for Target Interactions
Molecular docking studies have been extensively used to predict and analyze the binding modes of this compound analogues with various protein targets. These studies help to rationalize the observed biological activities and provide a structural basis for further drug design.
For instance, in the context of anti-inflammatory activity, docking studies have been performed on cyclooxygenase (COX-1 and COX-2) enzymes. One study revealed that compound 4k exhibited a high binding affinity at both COX-1 and COX-2 active sites. Another investigation focused on phosphodiesterase 4 (PDE4) and PDE7, with in silico docking used to evaluate the binding patterns of synthesized derivatives within the active sites of these proteins.
In the pursuit of antidiabetic agents, molecular docking has been employed to study interactions with the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Several studies have shown that thiazolidine-2,4-dione derivatives can effectively bind to the PPARγ receptor, with specific amino acid interactions similar to those of established drugs like rosiglitazone (B1679542) and pioglitazone. For example, compounds NB7, NB12, and NB13 were investigated for their binding patterns with the active site of PPARγ.
In the field of oncology, docking simulations have been crucial in identifying and optimizing thiazolidine-2,4-dione derivatives as inhibitors of VEGFR-2. These computational studies help to elucidate how the thiazolidine-2,4-dione scaffold and its substituents can occupy key regions of the VEGFR-2 binding site, such as the gatekeeper and DFG-motif regions.
The following table summarizes the targets and findings from various molecular docking studies.
| Compound Class/ID | Target Protein | Key Findings from Docking Simulation | Reference |
| Substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones (e.g., 4k) | COX-1, COX-2 | Compound 4k exhibited higher binding affinity at COX-1 and COX-2 active sites. | |
| Substituted 1,3-thiazolidine-2,4-dione derivatives | PDE4, PDE7 | Evaluated the binding pattern of derivatives in the binding site of both proteins. | |
| NB7, NB12, NB13 | PPARγ | Investigated potential binding patterns with the active sites of the target. | |
| 5-(2-pyridinylbenzylidene) TZD, 5-(3,4-dimethoxybenzylidene) TZD, 5-(2,3,4-trifluorobenzylidene) TZD | PPARγ | Showed amino acid interactions with Leu270, Gln283, and Arg288, similar to rosiglitazone and pioglitazone. | |
| Thiazolidine-2,4-dione derivatives (e.g., 14a) | VEGFR-2 | The thiazolidine-2,4-dione spacer and amide pharmacophore were targeted to occupy the gatekeeper and DFG-motif regions. |
Research Trends and Future Directions for 3 Phenylthiazolidine 2,4 Dione
Development of Hybrid Molecules with Thiazolidinedione Scaffold
A prominent strategy in contemporary drug discovery is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophoric units into a single chemical entity. nih.govmdpi.com This approach aims to harness the biological activities of the individual components, potentially leading to compounds with improved affinity, enhanced efficacy, or a multi-target mechanism of action. mdpi.com The thiazolidine-2,4-dione ring is an attractive scaffold for this strategy due to its proven and diverse biological potential. sphinxsai.commdpi.com By combining the TZD core with other known bioactive moieties, researchers aim to develop novel therapeutic agents for a range of conditions, from metabolic disorders and cancer to infectious diseases. nih.govmdpi.com
The development of hybrid molecules incorporating the thiazolidinedione scaffold is a key strategy aimed at producing synergistic therapeutic effects and combating drug resistance. nih.gov Synergism occurs when the combined effect of the linked pharmacophores is greater than the sum of their individual effects. This can be particularly valuable in cancer therapy and in treating infectious diseases, where resistance to existing drugs is a major challenge. nih.govmdpi.com
For instance, the appearance of drug-resistant strains of pathogenic microorganisms necessitates the discovery of novel antimicrobial agents. mdpi.com By designing hybrid compounds that merge the TZD moiety with other antibacterial or antifungal pharmacophores, researchers hope to create molecules that act on multiple cellular targets, thereby reducing the likelihood of resistance developing. mdpi.commdpi.com In the context of cancer, TZD derivatives have been shown to affect tumor onset, progression, and metastasis. nih.gov Combining the TZD scaffold with other anticancer agents, such as acridine moieties, into a single hybrid molecule may lead to synergistic anticancer effects and help overcome the acquired drug resistance that often limits the efficacy of chemotherapy. nih.govmdpi.com
Researchers are actively exploring the fusion of the 3-phenylthiazolidine-2,4-dione scaffold with a variety of other pharmacologically active structures. This molecular hybridization has yielded numerous novel compounds with promising activities across different therapeutic areas. sphinxsai.com The goal is to create multifunctional molecules that can interact with multiple biological targets, leading to enhanced potency and a broader spectrum of activity. nih.govmdpi.comnih.gov
Some of the pharmacophoric scaffolds that have been successfully combined with the thiazolidinedione nucleus include:
Phenylpiperazine: Hybrid compounds merging phenylpiperazine and 2,4-thiazolidinedione (B21345) moieties have been developed as potent inhibitors of monoamine oxidase (MAO), a key target for neurological diseases like depression and Alzheimer's disease. nih.gov
Thiazole and Trimethoxybenzene: The combination of thiazolidinedione, trimethoxybenzene, and thiazole pharmacophores in a single molecule has yielded hybrid compounds investigated as potential anti-breast cancer agents that act as topoisomerase inhibitors. nih.gov
Benzothiazole: New hybrids incorporating a benzothiazole heterocycle have been synthesized and shown to be potent aldose reductase inhibitors, suggesting potential for treating diabetic complications. nih.gov
Acridine: The integration of an acridine skeleton with a thiazolidine-2,4-dione core has produced novel hybrids with significant antiproliferative activity against various cancer cell lines. mdpi.com
Thiosemicarbazone: Thiazolidine-2,4-dione-based thiosemicarbazone hybrids have been synthesized and demonstrated promising antibacterial activity, in some cases exceeding that of reference drugs. mdpi.comnih.gov
Pyran: Pyran-annulated thiazolidinedione derivatives have been explored for their potential biological activities.
Pyridinecarbohydrazone: Hybrids containing a pyridinecarbohydrazone moiety have been investigated for their antimycobacterial activity, showing a synergistic effect with first-line tuberculosis drugs. nih.gov
Phenolic Moieties: Incorporating phenolic fragments, such as those found in salicylamide, into the TZD structure has led to new derivatives with significant antioxidant and antiradical properties. mdpi.com
1,2,3-Triazole: The combination of the TZD scaffold with a 1,2,3-triazole ring has been explored for antimicrobial applications. nih.gov
Table 1: Examples of Hybrid Molecules Incorporating the Thiazolidinedione Scaffold
| Hybrid Combination | Target/Activity | Reference Compound Example |
|---|---|---|
| Phenylpiperazine-TZD | Monoamine Oxidase (MAO) Inhibition | Hybrid 4c |
| Thiazole-Trimethoxybenzene-TZD | Anticancer (Topoisomerase Inhibition) | Compound 7a-f |
| Benzothiazole-TZD | Aldose Reductase Inhibition | Hybrid 8b |
| Acridine-TZD | Anticancer (Antiproliferative) | Compound 12c·2HCl |
Exploration of Novel Biological Targets
While the classical biological target for thiazolidinediones is the nuclear receptor PPAR-γ, particularly for their antidiabetic effects, current research is actively investigating a multitude of other targets for TZD derivatives. nih.govnih.gov This expansion of scope is unlocking the potential of the this compound scaffold for a wider range of diseases.
Novel biological targets for which TZD-based compounds have shown inhibitory activity include:
Aldose Reductase (AR): Inhibition of AR is a key strategy for managing diabetic complications. Novel TZD-benzothiazole hybrids have demonstrated potent, non-competitive inhibition of this enzyme. nih.gov
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are crucial targets in the treatment of neurological disorders. Phenylpiperazine-TZD hybrids have been identified as potent inhibitors of both MAO isozymes. nih.gov
DNA Topoisomerases: These enzymes are essential for DNA replication and are validated targets for anticancer drugs. Hybrids of thiazolidinedione containing trimethoxybenzene and thiazole have been investigated as inhibitors of human topoisomerases. nih.gov
Androgen Receptor (AR): The androgen receptor is a primary target in the treatment of prostate cancer. Certain 1,3-thiazolidine-2,4-dione derivatives have been shown to act as AR antagonists, decreasing the expression of AR-stimulated genes. researchgate.net
Microbial Enzymes: In the search for new antimicrobials, TZD derivatives are being investigated as inhibitors of essential bacterial enzymes, such as cytoplasmic Mur ligases. nih.gov
This exploration of new targets is a critical step in repositioning the thiazolidinedione scaffold for new therapeutic indications beyond diabetes.
Strategies for Improved Therapeutic Profiles
A significant focus of current research is to design new this compound derivatives with improved therapeutic profiles. The objective is to enhance the desired pharmacological benefits while minimizing or eliminating the adverse effects, such as weight gain, hepatotoxicity, and cardiotoxicity, that have been associated with some first-generation TZD antidiabetic drugs. nih.govsphinxsai.com
The primary strategy for improving the therapeutic index of TZD compounds involves structural modifications to isolate specific biological activities. By fine-tuning the molecular structure, researchers aim to dissociate the desired therapeutic action (e.g., anticancer, antimicrobial) from the mechanisms that cause unwanted side effects. For example, in the development of new PPAR-γ modulators for antidiabetic activity, the goal is to retain the glucose-lowering effects without the associated adverse events. nih.gov Studies on newer TZD derivatives have shown that some compounds can produce significant hypoglycemic effects without causing liver damage, as indicated by normal levels of liver enzymes like AST and ALT. nih.gov Similarly, in the development of anticancer agents, modifications are made to increase potency against cancer cells while ensuring low cytotoxicity against normal, healthy cells. mdpi.comnih.govresearchgate.net This targeted approach is essential for the development of safer and more effective medications based on the thiazolidine-2,4-dione scaffold.
Advances in Synthetic Methodologies
The synthesis of this compound and its derivatives is a well-established field, yet it continues to evolve with the development of more efficient and environmentally friendly methods. The versatility of the TZD core structure stems from its reactive centers, which allow for various synthetic modifications. mdpi.com
The most common and fundamental method for synthesizing 5-substituted-thiazolidine-2,4-dione derivatives is the Knoevenagel condensation . sphinxsai.commdpi.comnih.govmdpi.com This reaction typically involves the condensation of an active methylene (B1212753) compound (thiazolidine-2,4-dione) with an aldehyde or ketone, often in the presence of a basic catalyst like piperidine (B6355638). sphinxsai.commdpi.com
Recent advances and variations in synthetic methodologies include:
Multi-step Synthesis: Complex hybrid molecules often require a multi-step synthetic pathway. This involves the initial synthesis of the core TZD ring, followed by condensation and subsequent reaction with other pre-synthesized pharmacophoric fragments. nih.govmdpi.comnih.gov For example, the synthesis of benzothiazole-tethered TZD hybrids involves first performing a Knoevenagel condensation, converting the product to its potassium salt, and then reacting it with the appropriate benzothiazole derivative. nih.gov
Microwave Irradiation: To improve reaction efficiency, reduce reaction times, and move towards greener chemistry, microwave-assisted synthesis has been utilized for N-arylation of the thiazolidinedione ring. researchgate.net
Solvent-Free Synthesis: Environmentally friendly, solvent-free regioselective synthesis of thiazolidinones, sometimes enhanced by microwave irradiation, represents a significant improvement over traditional methods that use high-boiling, hazardous solvents. researchgate.net
These evolving synthetic strategies are crucial for efficiently producing libraries of novel this compound derivatives for biological screening and the development of future therapeutics. researchgate.net
Role in Addressing Global Health Challenges (e.g., Antimicrobial Resistance)
The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents. nih.govmdpi.com Derivatives of the thiazolidine-2,4-dione (TZD) nucleus, including phenyl-substituted analogs, are being actively investigated for their potential to combat this threat. Research indicates that these compounds can exhibit significant antibacterial and antifungal properties. researchgate.netnih.gov
The antimicrobial action of TZD analogues is often attributed to their ability to inhibit cytoplasmic Mur ligases, enzymes crucial for the biosynthesis of bacterial cell walls. nih.govbohrium.com The versatility of the TZD scaffold allows for substitutions at the 3- and 5-positions, which can be modified to enhance potency and spectrum of activity against various pathogens. nih.gov
Several studies have synthesized and evaluated series of TZD derivatives, demonstrating their effectiveness against a range of bacteria and fungi:
Antibacterial Activity : Studies have shown that specific derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For instance, certain 5-benzylidene-thiazolidine-2,4-dione derivatives with hydroxyl, methoxy, nitro, and chloro substitutions on the aryl ring showed significant antibacterial effects against strains like B. subtilis, S. aureus, E. coli, and P. aeruginosa. researchgate.net Hybrid molecules combining the TZD core with other pharmacophores, such as chlorophenylthiosemicarbazones, have yielded compounds with antibacterial activity similar or superior to reference drugs like oxacillin and cefuroxime, with minimum inhibitory concentrations (MIC) as low as 3.91 mg/L. mdpi.com
Antifungal Activity : TZD derivatives have also been screened for their efficacy against fungal species, including Aspergillus niger, Alternaria brassicicola, and Penicillium notatum, with some compounds showing a broad spectrum of activity. nih.gov
Antiparasitic Potential : Beyond bacteria and fungi, research has extended to parasites. A recent study synthesized 61 derivatives of 5-styryl-thiazolidine-2,4-dione and tested them against Leishmania infantum, the parasite responsible for leishmaniasis. mdpi.com One hit compound, featuring a nitro group on the phenyl ring, demonstrated promising antileishmanial activity (EC50 = 7 µM) and favorable selectivity compared to the reference drug miltefosine. mdpi.com This compound is believed to act as a prodrug, bioactivated by a parasite-specific nitroreductase. mdpi.com
The following table summarizes findings from selected studies on the antimicrobial potential of this compound derivatives.
| Derivative Class | Target Organism(s) | Key Findings |
| 5-[(SubstitutedPhenylamino)benzylidine]thiazolidine-2,4-diones | B. subtilis, S. aureus (Gram-positive) E. coli, P. aeruginosa (Gram-negative) | Compounds with hydroxyl, methoxy, nitro, and chloro substitutions showed good antibacterial activity. researchgate.net |
| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Gram-positive and Gram-negative bacteria | Most active compounds had a Minimum Inhibitory Concentration (MIC) of 3.91 mg/L, with some showing activity similar or higher than oxacillin and cefuroxime. mdpi.com |
| Arylidene-thiazolidine-2,4-diones | B. licheniformis, E. coli, P. aeruginosa, S. aureus (bacteria) A. niger, F. oxysporum (fungi) | Electron-donating (-OH, -OCH3) and electron-withdrawing (-Cl, -NO2) substituents enhanced antimicrobial and antifungal activities. nih.gov |
| 5-Styryl-thiazolidine-2,4-diones | Leishmania infantum (parasite) | A derivative with a meta-nitro group showed significant antileishmanial activity (EC50 = 7 µM) and good selectivity. mdpi.com |
Ongoing Clinical Research and Potential New Applications
While initially recognized for their antidiabetic properties, the therapeutic potential of the thiazolidine-2,4-dione scaffold extends to numerous other areas. researchgate.netmdpi.com The ability to modify the core structure has led to the exploration of these compounds for a variety of diseases, with some derivatives entering clinical development.
Anticancer Research: A significant area of ongoing research is the application of TZD derivatives as anticancer agents. researchgate.netmdpi.com These compounds have been shown to affect cancer cell proliferation, progression, and metastasis. mdpi.com
VEGFR-2 Inhibition : One study focused on designing novel TZD derivatives to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. A lead compound demonstrated potent anti-VEGFR-2 activity and significant anti-proliferative effects against colon (HT-29, HCT-116) and lung (A-549) cancer cell lines. rsc.org This compound was also shown to induce apoptosis and arrest the cell cycle in the S phase in HT-29 cells. rsc.org
Topoisomerase Inhibition : Hybrid molecules incorporating TZD, trimethoxybenzene, and thiazole moieties have been investigated as inhibitors of human topoisomerases, which are crucial enzymes for DNA replication in cancer cells. mdpi.com
Clinical Development : The potential of TZDs in oncology is highlighted by the progression of compound S49076 into Phase I clinical trials for solid tumors. mdpi.com
Neurological Disorders: Recent research has explored TZD derivatives for their potential in treating neurological diseases by targeting monoamine oxidase (MAO) enzymes. nih.gov
MAO Inhibition : A study developed hybrid compounds merging phenylpiperazine and 2,4-thiazolidinedione moieties. Several of these new derivatives showed potent inhibitory activity against both MAO-A and MAO-B, which are promising targets for conditions like depression and Parkinson's disease. nih.gov The most active compounds demonstrated low nanomolar potency and were found to be non-cytotoxic, with predicted ability to penetrate the central nervous system. nih.gov
Other Potential Applications: The broad biological activity of the TZD scaffold has opened doors to other therapeutic areas:
Antioxidant Properties : New phenolic derivatives of TZD have been synthesized and evaluated for their antioxidant and antiradical capabilities, which could be relevant for diseases linked to oxidative stress. nih.govresearchgate.netmdpi.com
Anti-inflammatory Effects : The TZD nucleus is a known pharmacophore for developing compounds with anti-inflammatory properties. researchgate.net
While no ongoing clinical trials for "this compound" itself are prominently listed, the extensive preclinical and early clinical research on its derivatives underscores the compound's importance as a foundational structure for future drug development across multiple therapeutic fields.
Q & A
Q. How can NMR spectroscopy elucidate tautomeric equilibria in this compound derivatives?
- Methodological Answer : Variable-temperature NMR (25–80°C) in DMSO-d monitors keto-enol tautomerism. Integration of carbonyl vs. enolic proton signals quantifies equilibrium constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
